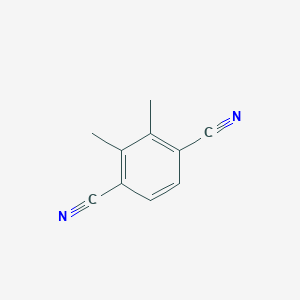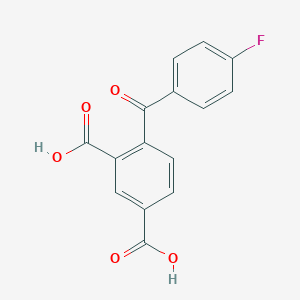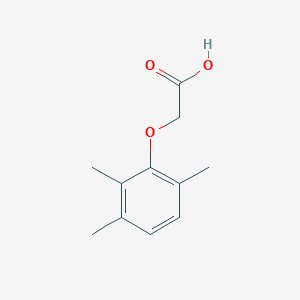
2-(2,3,6-三甲基苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related phenoxyacetic acid derivatives involves complex chemical reactions, including the formation of triorganotin(IV) complexes and metal phenoxyalkanoic acid interactions. These processes are characterized by intricate reaction mechanisms and conditions tailored to yield desired products with specific configurations and properties (Baul, Dutta, Rivarola, Butcher, & Smith, 2002); (O'reilly, Smith, Kennard, & Mak, 1987).
Molecular Structure Analysis
Molecular structure analysis of phenoxyacetic acid derivatives reveals detailed insights into their configuration, such as dimeric hydrogen bonding, polymeric structures, and crystalline configurations (Cox & Hickey, 2004). Such analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving phenoxyacetic acid derivatives demonstrate a range of properties and reactivities, such as antimicrobial activities and interaction with metals to form complex structures (Noolvi, Patel, Kamboj, & Cameotra, 2016). These properties are influenced by the molecular structure and the presence of functional groups.
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, play a significant role in determining the stability and reactivity of phenoxyacetic acid derivatives. Studies on compounds like (2-methylphenoxy)acetic acid and its derivatives provide insights into these aspects, highlighting the importance of crystallography and spectroscopic analysis in understanding compound behavior (Cox & Hickey, 2004).
Chemical Properties Analysis
The chemical properties of phenoxyacetic acid derivatives, including reactivity with metals and other organic compounds, are central to their applications in synthesis and material science. Research into these properties reveals the potential for creating novel compounds with tailored functionalities and applications (O'reilly, Smith, Kennard, & Mak, 1987).
科学研究应用
Environmental Science and Wastewater Treatment
Research has explored the treatment options for reclaiming wastewater produced by the pesticide industry, where compounds like 2-(2,3,6-trimethylphenoxy)acetic acid and its derivatives may be present. Biological processes, such as membrane bioreactors and granular activated carbon, have shown potential in removing up to 80-90% of pesticides from wastewater, indicating a method for creating high-quality effluent suitable for various uses (Goodwin et al., 2018).
Toxicology and Public Health
A scientometric review on the toxicity of 2,4-D herbicide, a compound structurally related to 2-(2,3,6-trimethylphenoxy)acetic acid, has shed light on global research trends and gaps. The review emphasizes the need for further studies on the molecular biology of 2,4-D toxicology, including gene expression and pesticide degradation, to better understand its impact on health and the environment (Zuanazzi et al., 2020).
Pharmacology and Biomedical Research
The pharmacological review of Chlorogenic Acid (CGA), a compound with a functional group related to 2-(2,3,6-trimethylphenoxy)acetic acid, highlights its diverse therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. This breadth of biological activity showcases the potential of structurally related compounds for addressing a wide range of disorders (Naveed et al., 2018).
Biotechnological Applications
Research on the degradation of acetaminophen by advanced oxidation processes, including compounds similar to 2-(2,3,6-trimethylphenoxy)acetic acid, has contributed valuable insights into environmental remediation strategies. These studies are crucial for enhancing the degradation of persistent pollutants, thereby reducing their ecological and health impacts (Qutob et al., 2022).
安全和危害
属性
IUPAC Name |
2-(2,3,6-trimethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINBWASSUBWPJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428959 |
Source


|
| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,6-trimethylphenoxy)acetic Acid | |
CAS RN |
104295-97-8 |
Source


|
| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

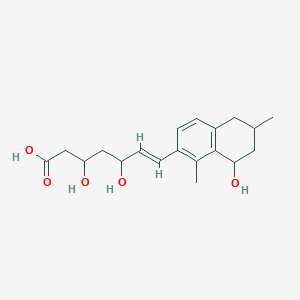
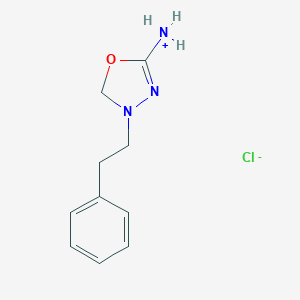

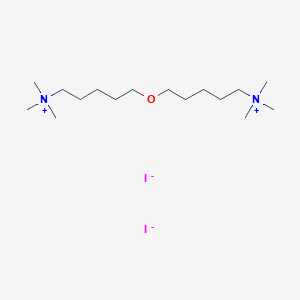
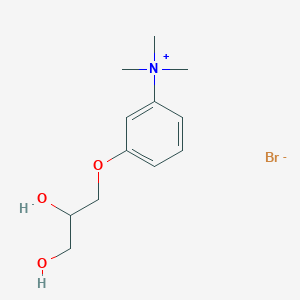
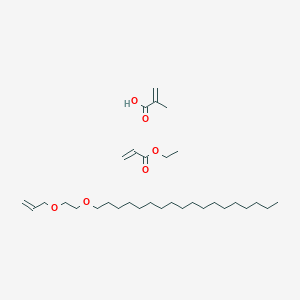
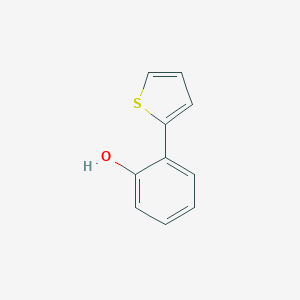
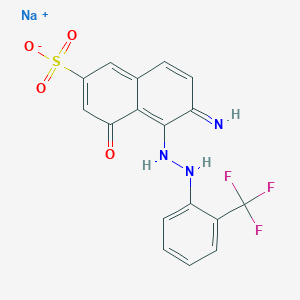
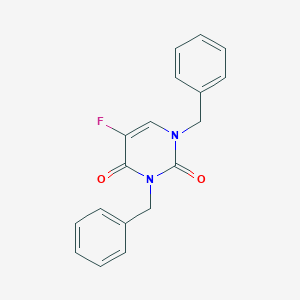
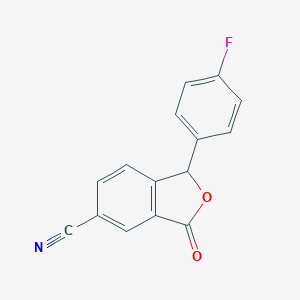
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
